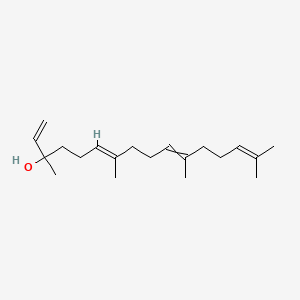
(6E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol is a chemical compound known for its unique structure and properties It is characterized by a long carbon chain with multiple double bonds and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol typically involves the use of organic synthesis techniques. One common method includes the use of Grignard reagents to introduce the hydroxyl group, followed by a series of reactions to form the double bonds in the carbon chain. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis processes. These processes are optimized for efficiency and yield, often using automated systems to control reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
化学反应分析
Types of Reactions
(6E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the double bonds may result in a saturated hydrocarbon.
科学研究应用
(6E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of multiple double bonds in organic molecules.
Biology: Researchers investigate its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism by which (6E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the double bonds can participate in electron transfer reactions. These interactions can influence cellular pathways and biological processes, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
(2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl formate: This compound has a similar structure but with a formate ester group instead of a hydroxyl group.
(6E)-3,7,11,15-Tetramethylhexadeca-1,6,10,14-tetraen-1-ol: Similar structure with the hydroxyl group at a different position.
Uniqueness
(6E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol is unique due to the specific position of its hydroxyl group and the arrangement of its double bonds
属性
分子式 |
C20H34O |
|---|---|
分子量 |
290.5 g/mol |
IUPAC 名称 |
(6E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol |
InChI |
InChI=1S/C20H34O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,11,13,15,21H,1,8-10,12,14,16H2,2-6H3/b18-13?,19-15+ |
InChI 键 |
IQDXAJNQKSIPGB-NVXXXPNVSA-N |
手性 SMILES |
CC(=CCCC(=CCC/C(=C/CCC(C)(C=C)O)/C)C)C |
规范 SMILES |
CC(=CCCC(=CCCC(=CCCC(C)(C=C)O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Methyl-1,1-dioxido-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B13405325.png)

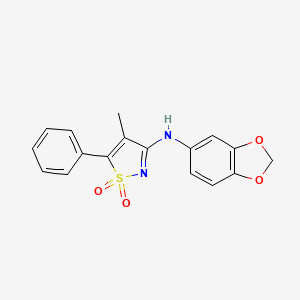
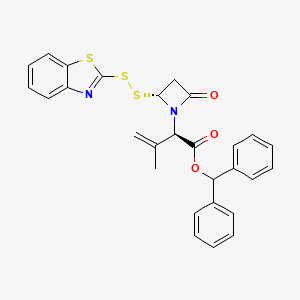
![(16R,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B13405343.png)
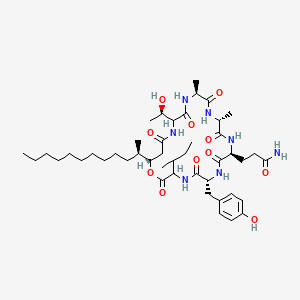
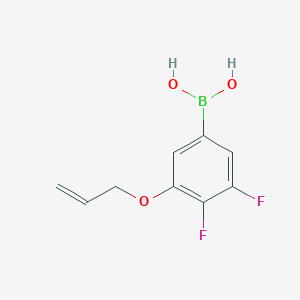
![(E)-4-[[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B13405357.png)

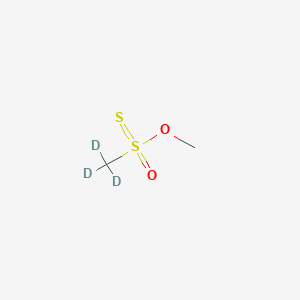

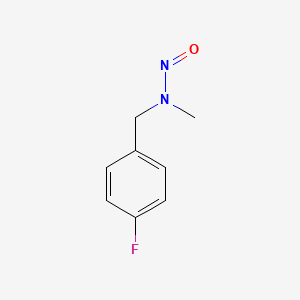

![methyl N-[1-[2-[[4-[1-(4-tert-butylphenyl)-5-[4-[[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]phenyl]pyrrolidin-2-yl]phenyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13405429.png)
